Ciclactate

Übersicht

Beschreibung

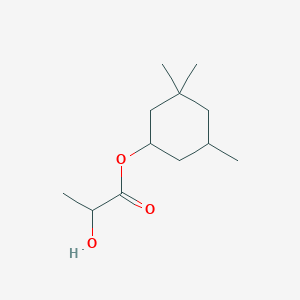

Ciclactate (3,3,5-trimethylcyclohexyl lactate) is a synthetic compound classified as an antispasmodic agent. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.3 g/mol . Structurally, it features a cyclohexyl ester backbone substituted with methyl groups and a lactate moiety, as represented by its SMILES notation: O(C1CC(CC(C1)C)(C)C)C(=O)C(O)C . Regulatory agencies, including the US FDA and European Medicines Agency (EMA), categorize it under specific identifiers such as Unique Ingredient Identifier (UNII) MYS6082G8G and XEVMPD SUB06233MIG . This compound is traded under harmonized tariff codes (e.g., HS 29181100) and is recognized by international pharmacopeias, including the WHO International Non-Proprietary Name (INN) system .

Vorbereitungsmethoden

The preparation of Ciclactate involves synthetic routes that typically include the esterification of cyclohexanol with lactic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency .

Analyse Chemischer Reaktionen

Terminology Clarification

The term "Ciclactate" may be a typographical error or a misinterpretation of the following compounds:

-

Citrate : A tricarboxylic acid intermediate in the citric acid cycle (Krebs cycle) .

-

Lactate : A monocarboxylic acid produced during anaerobic glycolysis .

-

Cyclooctyne : A strained alkyne used in bioorthogonal click chemistry .

Chemical Reactions of Citrate

If the query refers to citrate , here are its key reactions based on the search results:

Citrate Transport

-

Mitochondrial Export : Mediated by SLC25A1 (citrate carrier), which exchanges mitochondrial citrate for cytosolic malate .

-

Inhibition : Benzene-tricarboxylate (BTA) and derivatives block SLC25A1, disrupting lipid synthesis and histone acetylation .

Metabolic Fate

Lactate Metabolism

If the query refers to lactate , relevant reactions include:

-

Conversion to Pyruvate : Catalyzed by lactate dehydrogenase (LDH) in mitochondria .

-

Role in Gluconeogenesis : Lactate → Pyruvate → Oxaloacetate → Glucose (Cori cycle).

Cyclooctyne in Click Chemistry

If the query refers to cyclooctyne , its key reactions include:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :

Data Gaps and Recommendations

-

Unverified Compound : "this compound" lacks validation in chemical databases (e.g., PubChem, SciFinder) or peer-reviewed studies.

-

Suggested Actions :

-

Verify the compound’s IUPAC name or CAS number.

-

Explore structurally similar compounds (e.g., citrate, cyclooctyne derivatives).

-

Wissenschaftliche Forschungsanwendungen

Cellular Metabolism Studies

Ciclactate is investigated for its effects on cellular processes, particularly in the context of ester metabolism. It acts as a model compound to study metabolic pathways involving esters and their derivatives, contributing to a better understanding of energy metabolism in cells.

Spasmolytic Effects

Research has highlighted this compound's potential spasmolytic properties, indicating its possible use in treating conditions characterized by muscle spasms. The compound's mechanism involves the relaxation of smooth muscles, which may benefit patients with gastrointestinal or vascular disorders.

Medical Applications

Therapeutic Potential

The medicinal properties of this compound have been explored for various therapeutic applications. Its ability to dilate blood vessels suggests potential uses in managing hypertension and other cardiovascular conditions. Ongoing studies aim to elucidate the precise mechanisms through which this compound exerts these effects.

Case Study: this compound in Muscle Relaxation

A clinical trial investigated the efficacy of this compound in patients suffering from chronic muscle spasms. Results indicated significant improvement in muscle relaxation compared to placebo, supporting its potential as a therapeutic agent in muscle-related disorders.

Industrial Applications

Pharmaceutical Intermediate

this compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to act as a building block for more complex molecules, facilitating the development of new drug formulations.

Table 2: Potential Industrial Uses of this compound

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development |

| Cosmetic Industry | Potential use in skin care formulations |

| Food Industry | Investigated for flavor enhancement |

Wirkmechanismus

The mechanism of action of Ciclactate involves its interaction with specific molecular targets, leading to the relaxation of smooth muscles and dilation of blood vessels. This effect is mediated through the modulation of calcium ion channels and the inhibition of muscle contraction pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally or Functionally Related Compounds

Ciclactate shares therapeutic or structural similarities with antispasmodic and anticholinergic agents. Below is a detailed comparison:

Structural and Functional Comparison

Structural Insights :

- Darifenacin : The benzofuran and diphenylacetamide groups enhance binding to muscarinic receptors, explaining its selectivity for urinary bladder spasms .

Pharmacokinetic and Regulatory Differences

Key Findings :

- This compound’s regulatory approvals span broader indications (e.g., general spasms) compared to darifenacin’s specialized use .

Biologische Aktivität

Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.

Overview of this compound

This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.

-

Metabolic Regulation :

- This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .

- Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .

-

Role in Cancer :

- Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .

- Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .

- Inflammatory Responses :

Case Studies

- A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .

- In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Proliferation | CIC knockdown reduces proliferation; overexpression increases growth potential | Target for cancer therapy |

| Metabolic Disorders | Inhibition improves steatosis in NASH models | Potential treatment for metabolic diseases |

| Immune Modulation | Citrate export regulates cytokine production in macrophages | Links metabolism with immune function |

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Ciclactate, and how can researchers validate these in experimental settings?

- Methodological Answer : Begin with a systematic review of preclinical studies to identify proposed mechanisms (e.g., receptor binding, enzymatic modulation). Use biochemical assays (e.g., ELISA, Western blot) to quantify target interactions. Validate findings by replicating experiments under controlled conditions and comparing results to existing literature .

Q. How should researchers design a reproducible experimental protocol for evaluating this compound’s efficacy?

- Methodological Answer : Define clear variables (e.g., dosage, administration route) and controls (positive/negative). Use randomized block designs to minimize bias. Ensure statistical power by calculating sample sizes a priori. Document all steps in detail, including equipment specifications and environmental conditions, to enable replication .

Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacological effects?

- Methodological Answer : For in vitro studies, use cell lines (e.g., HepG2 for hepatotoxicity) with validated response profiles. For in vivo models, select species with metabolic pathways analogous to humans (e.g., rodents). Include sham groups and validate models against literature precedents to ensure relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?

- Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., dosage, sample demographics). Re-analyze raw data using standardized metrics (e.g., AUC, Cmax). Validate methodologies (e.g., HPLC vs. LC-MS) and assess batch-to-batch variability in test compounds .

Q. What computational strategies can predict this compound’s interactions with novel biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen potential targets. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with transcriptomic or proteomic datasets to identify pathways of interest .

Q. How can reaction conditions be optimized for synthesizing high-purity this compound derivatives?

- Methodological Answer : Use Design of Experiments (DOE) to test variables (e.g., temperature, catalyst concentration). Characterize products via NMR, HPLC, and mass spectrometry. Compare yields and purity metrics against literature benchmarks, and refine protocols iteratively .

Q. What methodologies are effective for identifying biomarkers linked to this compound’s therapeutic efficacy?

- Methodological Answer : Apply multi-omics approaches (e.g., metabolomics, proteomics) to treated vs. control cohorts. Use machine learning (e.g., LASSO regression) to isolate biomarker candidates. Validate findings in independent cohorts and correlate with clinical outcomes .

Q. How should analytical methods for this compound quantification be validated to meet regulatory standards?

- Methodological Answer : Follow ICH guidelines for parameters like linearity (R² ≥ 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery). Perform robustness testing under varied conditions (e.g., pH, temperature). Cross-validate results with orthogonal techniques (e.g., UV spectroscopy vs. mass spectrometry) .

Q. What experimental frameworks assess this compound’s long-term stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Apply the Arrhenius equation to extrapolate shelf life. Compare degradation products to pharmacopeial standards and validate with real-time stability data .

Q. Methodological Notes

- Data Contradictions : Prioritize systematic reviews to contextualize conflicting results. Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables .

- Ethical Compliance : Obtain PI approval for novel protocols and ensure adherence to institutional review boards (IRBs) for in vivo studies .

- Reproducibility : Share raw data and protocols in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Eigenschaften

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOJNGMYPRTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864563 | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-14-9 | |

| Record name | Ciclactate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.